Isopropyljojobate
Description
Isopropyljojobate is a synthetic ester derived from jojoba oil, a plant-based lipid known for its skin-compatible properties. It is widely used in cosmetic formulations as an emollient and texture enhancer due to its ability to impart a smooth, non-greasy feel while improving product spreadability . Chemically, it is formed by esterifying isopropyl alcohol with fatty acids from hydrolyzed jojoba oil. Its molecular structure typically includes long-chain esters, such as C18–C24 fatty acid moieties, contributing to its occlusive and moisturizing effects.
Properties
CAS No. |
181314-46-5 |
|---|---|
Molecular Formula |
C41H82ClNO12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Isopropyl Myristate
Isopropyljojobate and isopropyl myristate (IPM) share structural similarities as branched-chain esters. However, key differences lie in their fatty acid components:
| Property | This compound | Isopropyl Myristate |
|---|---|---|
| Primary Fatty Acid | Jojoba-derived (e.g., C20) | Myristic acid (C14) |
| Molecular Weight | ~350–400 g/mol (estimated) | 270.4 g/mol |
| Polarity | Moderate (longer chain) | Low (shorter chain) |
| Solubility | Insoluble in water | Insoluble in water |
Functional Comparison with Jojoba Esters
Jojoba esters (e.g., hydrogenated jojoba esters) and this compound both originate from jojoba oil but differ in synthesis and application:
| Property | This compound | Jojoba Esters |
|---|---|---|
| Synthesis | Esterification of jojoba FFA | Hydrogenation of jojoba wax |
| Texture | Light, non-greasy | Waxy, semi-solid |
| Melting Point | ~15–20°C (liquid at RT) | ~35–40°C (solid at RT) |
| Use Cases | Serums, lotions | Balms, lipsticks |
This compound’s liquid state at room temperature broadens its utility in lightweight formulations, whereas jojoba esters are favored for barrier-enhancing products .
Notes on Data Limitations
- Direct comparative studies on this compound are scarce; conclusions are extrapolated from structurally analogous esters.
- Regulatory data () emphasize the need for clinical validation of emollient efficacy and long-term safety .
- Functional comparisons rely on industry benchmarks rather than peer-reviewed trials.
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